

# A Preclinical Comparative Guide to TYRA-300 and Alternative FGFR Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for **TYRA-300**, a selective FGFR3 inhibitor, and other alternative FGFR inhibitors. The data presented is compiled from publicly available preclinical studies to facilitate an objective comparison of their performance and support further research and development in this therapeutic area.

# Mechanism of Action: Targeting the FGFR3 Signaling Pathway

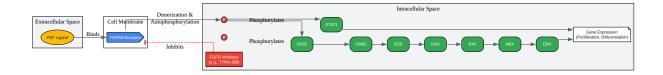
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and apoptosis.[1] Gain-of-function mutations in the FGFR3 gene lead to its overactivation, driving the pathogenesis of various conditions, including achondroplasia, the most common form of dwarfism, and several types of cancer, such as urothelial carcinoma.[2][3] FGFR inhibitors are designed to block the downstream signaling cascades initiated by the activated receptor, thereby mitigating its pathological effects.

The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and STAT pathways, which in turn regulate gene expression related to cell proliferation and differentiation.[1][4] In achondroplasia, overactive FGFR3 signaling in chondrocytes prematurely halts bone growth.[5] In cancer, it can lead to uncontrolled cell proliferation.[2]



**TYRA-300** is a potent and selective oral inhibitor of FGFR3, designed to spare other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[3][6][7] Alternative FGFR inhibitors range from pan-FGFR inhibitors, which target multiple FGFR isoforms (e.g., erdafitinib, infigratinib, futibatinib, rogaratinib), to other selective inhibitors.[8][9][10][11]

Below is a diagram illustrating the FGFR3 signaling pathway and the points of intervention for FGFR inhibitors.



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FGFR3 Signaling Pathway and Inhibitor Action

# **Quantitative Data Presentation: A Comparative Overview**

The following tables summarize the available preclinical data for **TYRA-300** and alternative FGFR inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

### Table 1: In Vitro FGFR Isoform Selectivity (IC50, nM)



Compound	FGFR1	FGFR2	FGFR3	FGFR4	Data Source
TYRA-300	113	34.9	1.8	98.4	[12][13]
Erdafitinib	5.5	1.8	1.3	17.7	[13]
Futibatinib	3.9	1.0	0.8	6.1	[13][14]
Pemigatinib	12.3	4.3	5.2	142	[13]
Infigratinib	15.3	5.8	6.9	459	[13]

Table 2: Preclinical Efficacy in Achondroplasia Mouse

Models (Fgfr3Y367C/+)

Compound	Dose	Treatment Duration	Key Bone Growth Findings	Data Source
TYRA-300	1.2 mg/kg/day	15 days	+17.6% body length, +24.4% femur length, +38.3% tibia length	
Infigratinib	0.5 mg/kg/day	15 days	+10-17% lower limb length, +7- 14% upper limb length, +12% foramen magnum size	[15][16][17]

Table 3: Preclinical Efficacy in Urothelial Carcinoma Xenograft Models



Compound	Cancer Model	Key Findings	Data Source
TYRA-300	FGFR3 S249C xenograft	Dose-dependent tumor growth inhibition with regression at highest doses.	[6][18][19]
Rogaratinib	FGFR1-expressing JMSU1 xenograft	Tumor regression.	[20][21]
Rogaratinib	FGFR3-driven RT112 model	Strong tumor growth inhibition.	[20][21]
Futibatinib	AN3 CA (FGFR2 mutant) xenograft	Significant antitumor efficacy.	[14]
Futibatinib	SNU-16 (FGFR2 amplified) xenograft	Significant antitumor efficacy.	[14]

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.

### **In Vitro Kinase Inhibition Assays**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against different FGFR isoforms.
- General Protocol: Recombinant human FGFR kinase domains are incubated with the test
  compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide)
  and ATP. The kinase activity is measured by quantifying the amount of phosphorylated
  substrate, typically using methods like ELISA or radiometric assays. The IC50 value is then
  calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
- Cell-Based Assays: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express different human FGFR isoforms. In the presence of FGF, these cells can proliferate independently of IL-3. The cells are treated with varying



concentrations of the inhibitor, and cell viability is measured after a set period (e.g., 48-72 hours) using assays like MTT or CellTiter-Glo. The IC50 is the concentration that inhibits cell proliferation by 50%.

### **Achondroplasia Mouse Model Studies**

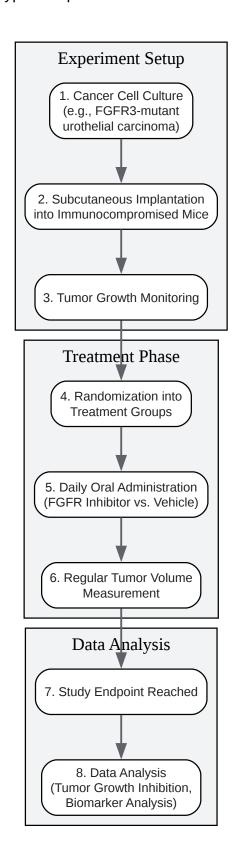
- Animal Model:Fgfr3Y367C/+ knock-in mice, which carry a mutation analogous to the one found in human achondroplasia and exhibit a similar phenotype of disproportionate short stature.[15]
- Treatment: The FGFR inhibitors (e.g., **TYRA-300**, infigratinib) or a vehicle control are administered to the mice, typically starting at a young age (e.g., postnatal day 3) for a specified duration (e.g., 15-21 days).[17] Administration is often daily via oral gavage or subcutaneous injection.
- Efficacy Assessment: At the end of the treatment period, various skeletal parameters are
  measured, including naso-anal length, femur and tibia length, and the dimensions of the
  foramen magnum. These measurements are often performed using micro-computed
  tomography (µCT) or calipers. Histological analysis of the growth plates of long bones is also
  commonly performed to assess chondrocyte proliferation and differentiation.

### **Urothelial Carcinoma Xenograft Studies**

- Cell Lines: Human urothelial carcinoma cell lines with known FGFR3 alterations (e.g., RT112 with an FGFR3 fusion, JMSU1 with FGFR1 expression) are used.[21][22]
- Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with the cancer cells.
- Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and receive the FGFR inhibitor or a vehicle control, typically administered orally on a daily schedule.
- Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK).[23]



Below is a diagram outlining a typical experimental workflow for in vivo xenograft studies.



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